4-(3-Chlorobenzenesulfonyl)morpholine
Description
4-(3-Chlorobenzenesulfonyl)morpholine is a synthetic organic compound featuring a morpholine ring substituted with a 3-chlorobenzenesulfonyl group.
Properties
IUPAC Name |
4-(3-chlorophenyl)sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3S/c11-9-2-1-3-10(8-9)16(13,14)12-4-6-15-7-5-12/h1-3,8H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJSBFQITNTPNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorobenzenesulfonyl)morpholine typically involves the reaction of morpholine with 3-chlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures.
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorobenzenesulfonyl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chlorobenzenesulfonyl group can be substituted by other nucleophiles.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chlorine atom.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted morpholine derivatives, while oxidation and reduction reactions can modify the sulfonyl group.
Scientific Research Applications
4-(3-Chlorobenzenesulfonyl)morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Chlorobenzenesulfonyl)morpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The morpholine ring may also contribute to the compound’s overall binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Key Compounds :
4-(2-Chlorobenzyl)morpholine (Compound 3)
- Substituents: 2-chlorobenzyl group attached to morpholine.
- Solubility: 180 μM in phosphate-buffered saline (pH 7.4) .
- Relevance: High solubility makes it suitable for in vitro assays targeting cytochrome P450 2A13 (CYP2A13).
4-[2-(3-Chlorophenyl)-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-yl]morpholine
- Substituents: Oxazole core with 3-chlorophenyl and 4-chlorophenyl sulfonyl groups.
- Molecular Weight: 439.3 g/mol; XLogP3: 4.5 (indicative of moderate lipophilicity) .
- Relevance: The dual chlorine substitution may enhance target binding but reduce aqueous solubility.
VPC-14449 Substituents: 2,4-Dibromoimidazolyl-thiazolyl-morpholine (corrected structure per ). Relevance: Acts as an androgen receptor splice variant (AR-V7) inhibitor . Structural Note: Bromine positioning (2,4 vs. 4,5) significantly alters NMR spectra and biological activity .
4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine (Compound 7) Substituents: Chlorothienopyrimidine fused ring system. Synthesis: Derived from POCl3-mediated chlorination and morpholine substitution .
Comparative Analysis :
- Solubility : Chlorobenzyl derivatives (e.g., Compound 3) exhibit higher solubility (~180 μM) compared to sulfonyl-substituted analogs, likely due to reduced steric hindrance .
- Lipophilicity : Sulfonyl groups (e.g., in ’s compound) increase molecular weight and XLogP3 values, suggesting reduced aqueous compatibility.
- Substituent Positioning : Meta-chloro (3-chlorophenyl) vs. para-chloro (4-chlorophenyl) substitution can alter electronic effects and binding pocket interactions. For example, VPC-14449’s activity depends on precise bromine placement .
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